molecular formula C11H14IN B1320495 1-(3-Iodobenzyl)pyrrolidine CAS No. 884507-44-2

1-(3-Iodobenzyl)pyrrolidine

Cat. No. B1320495
M. Wt: 287.14 g/mol
InChI Key: MVFZIRZPTAFNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08962665B2

Procedure details

4-(3-Iodo-benzyl)-morpholine was prepared as described for 1-(3-iodo-benzyl)-pyrrolidine above. (4-Methyl-pyridin-2-yl)-{6-[2-(3-morpholin-4-ylmethyl-phenyl)-oxazol-5-yl]-pyridin-2-yl}-amine was then prepared as for (4-methyl-pyridin-2-yl)-{6-[2-(3-pyrrolidin-1-ylmethyl-phenyl)-oxazol-5-yl]-pyridin-2-yl}-amine hydrochloride above using (4-methyl-pyridin-2-yl)-(6-oxazol-5-yl-pyridin-2-yl)-amine (Example 008), 4-(3-iodo-benzyl)-morpholine, Pd(PPh3)4, LiOtBu and anhydrous 1,4-dioxane then HCl (2M in ether) to afford the title compound as a beige solid (8%). 1H NMR (400 MHz, DMSO-d6) δ 12.69-11.90 (m, 1H), 11.90-11.22 (m, 1H), 8.51 (s, 1H), 8.46 (d, J=5.8 Hz, 1H), 8.28 (s, 1H), 8.22 (d, J=7.7 Hz, 1H), 8.05 (t, J=7.9 Hz, 1H), 7.85 (d, J=7.5 Hz, 1H), 7.75 (d, J=7.7 Hz, 1H), 7.70 (t, J=7.7 Hz, 1H), 7.57 (s, 1H), 7.41 (d, J=8.3 Hz, 1H), 7.19 (d, J=4.5 Hz, 1H), 4.47 (s, 2H), 3.95 (d, J=11.8 Hz, 2H), 3.85 (t, J=11.8 Hz, 2H), 3.27 (d, J=11.8 Hz, 2H), 3.20-3.10 (m, 2H), 2.50 (s, 3H). (ESI+) m/z 428 (M+H)+. Retention time=1.80 mins (method 1).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(4-Methyl-pyridin-2-yl)-{6-[2-(3-morpholin-4-ylmethyl-phenyl)-oxazol-5-yl]-pyridin-2-yl}-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(4-methyl-pyridin-2-yl)-{6-[2-(3-pyrrolidin-1-ylmethyl-phenyl)-oxazol-5-yl]-pyridin-2-yl}-amine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(4-methyl-pyridin-2-yl)-(6-oxazol-5-yl-pyridin-2-yl)-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Name
Yield
8%

Identifiers

REACTION_CXSMILES
IC1C=C(C=CC=1)CN1CCCC1.[CH3:14][C:15]1[CH:20]=[CH:19][N:18]=[C:17]([NH:21][C:22]2[CH:27]=[CH:26][CH:25]=[C:24]([C:28]3[O:32][C:31]([C:33]4[CH:38]=[CH:37][CH:36]=[C:35]([CH2:39][N:40]5[CH2:45][CH2:44][O:43][CH2:42][CH2:41]5)[CH:34]=4)=[N:30][CH:29]=3)[N:23]=2)[CH:16]=1.[ClH:46].CC1C=CN=C(NC2C=CC=C(C3OC(C4C=CC=C(CN5CCCC5)C=4)=NC=3)N=2)C=1.CC1C=CN=C(NC2C=CC=C(C3OC=NC=3)N=2)C=1.[I:97][C:98]1[CH:99]=[C:100]([CH:108]=[CH:109][CH:110]=1)[CH2:101][N:102]1[CH2:107][CH2:106][O:105][CH2:104][CH2:103]1.O(C(C)(C)C)[Li]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O1CCOCC1>[I:97][C:98]1[CH:99]=[C:100]([CH:108]=[CH:109][CH:110]=1)[CH2:101][N:102]1[CH2:103][CH2:104][O:105][CH2:106][CH2:107]1.[ClH:46].[ClH:46].[CH3:14][C:15]1[CH:20]=[CH:19][N:18]=[C:17]([NH:21][C:22]2[CH:27]=[CH:26][CH:25]=[C:24]([C:28]3[O:32][C:31]([C:33]4[CH:38]=[CH:37][CH:36]=[C:35]([CH2:39][N:40]5[CH2:45][CH2:44][O:43][CH2:42][CH2:41]5)[CH:34]=4)=[N:30][CH:29]=3)[N:23]=2)[CH:16]=1 |f:2.3,11.12,^1:120,122,141,160|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(CN2CCCC2)C=CC1
Step Three
Name
(4-Methyl-pyridin-2-yl)-{6-[2-(3-morpholin-4-ylmethyl-phenyl)-oxazol-5-yl]-pyridin-2-yl}-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=NC=C1)NC1=NC(=CC=C1)C1=CN=C(O1)C1=CC(=CC=C1)CN1CCOCC1
Name
(4-methyl-pyridin-2-yl)-{6-[2-(3-pyrrolidin-1-ylmethyl-phenyl)-oxazol-5-yl]-pyridin-2-yl}-amine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC1=CC(=NC=C1)NC1=NC(=CC=C1)C1=CN=C(O1)C1=CC(=CC=C1)CN1CCCC1
Step Four
Name
(4-methyl-pyridin-2-yl)-(6-oxazol-5-yl-pyridin-2-yl)-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=NC=C1)NC1=NC(=CC=C1)C1=CN=CO1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(CN2CCOCC2)C=CC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O([Li])C(C)(C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(CN2CCOCC2)C=CC1
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
Cl.CC1=CC(=NC=C1)NC1=NC(=CC=C1)C1=CN=C(O1)C1=CC(=CC=C1)CN1CCOCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.